Thiophene, tetrahydro-2,5-bis(3,4,5-trimethoxyphenyl)-, trans-
Overview
Description
L 653150 is a small molecule drug developed by Merck & Co., Inc.
Preparation Methods
The synthetic routes and reaction conditions for L 653150 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving specific reagents and conditions. The preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and distilled water .
Chemical Reactions Analysis
L 653150 undergoes various chemical reactions, primarily involving its role as a platelet-activating factor receptor antagonist. It is involved in reactions that inhibit the action of platelet-activating factor, which can lead to the reduction of inflammation and other related processes. Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol . The major products formed from these reactions are typically the inhibited forms of the platelet-activating factor receptor .
Scientific Research Applications
L 653150 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of immune system diseases and respiratory diseases, particularly asthma . The compound has been used in research to understand its effects on platelet aggregation, inflammation, and anaphylaxis. It has also been studied for its potential to mitigate endotoxin-induced acute renal insufficiency in rats . Additionally, L 653150 has been used in studies involving human peripheral blood mononuclear leukocytes to inhibit mitogen-induced T-cell proliferation .
Mechanism of Action
L 653150 exerts its effects by antagonizing the platelet-activating factor receptor. This inhibition prevents the platelet-activating factor from binding to its receptor, thereby reducing platelet aggregation, inflammation, and other related processes . The molecular targets involved include the platelet-activating factor receptor and the ALOX5 enzyme .
Comparison with Similar Compounds
L 653150 is similar to other platelet-activating factor receptor antagonists, such as L 652731. Both compounds inhibit the action of platelet-activating factor, but L 653150 has been shown to be more potent in certain studies . Other similar compounds include various lignan analogs, which have been synthesized as novel platelet-activating factor receptor antagonists . These compounds share a similar mechanism of action but may differ in their potency and specificity.
Properties
CAS No. |
101394-50-7 |
---|---|
Molecular Formula |
C22H28O6S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(5S)-2,5-bis(3,4,5-trimethoxyphenyl)thiolane |
InChI |
InChI=1S/C22H28O6S/c1-23-15-9-13(10-16(24-2)21(15)27-5)19-7-8-20(29-19)14-11-17(25-3)22(28-6)18(12-14)26-4/h9-12,19-20H,7-8H2,1-6H3/t19-,20?/m0/s1 |
InChI Key |
LRKDYEMHDRMUKA-XJDOXCRVSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCC(S2)C3=CC(=C(C(=C3)OC)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-di-(3,4,5-trimethoxyphenyl)tetrahydrothiophene L 653150 L-653150 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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